molecular formula C12H24N2O2 B3235107 Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester CAS No. 1353989-59-9

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B3235107
CAS No.: 1353989-59-9
M. Wt: 228.33 g/mol
InChI Key: ZHPPISBEWBMXCD-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a pyrrolidine-based carbamate derivative featuring a tert-butyl ester group and an isopropyl substituent on the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules . The tert-butyl group enhances steric protection of the carbamate moiety, improving stability against hydrolysis compared to less bulky esters .

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPISBEWBMXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143995
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-59-9
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with isopropyl chloroformate and tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of isopropyl-pyrrolidin-3-yl-carbamate.

    Step 2: The intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of carbamates on enzyme activity and neurotransmitter regulation.

    Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The pyrrolidine ring and carbamate group play crucial roles in binding to the active sites of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The structural diversity of pyrrolidine carbamates arises from modifications to the ester group or pyrrolidine substituents. Key comparisons include:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Purity Source
Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester Not specified ~228–329 (estimated) tert-butyl ester, isopropyl Not given
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester 1353999-37-7 228.34 tert-butyl ester, (S)-isopropyl 97%
Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester Not specified Higher than tert-butyl analog Benzyl ester, isopropyl Discontinued
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 Not specified tert-butyl ester, 2-chloro-acetyl Not given
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 1354002-76-8 Not specified tert-butyl ester, 2-hydroxy-ethyl Not given
Key Observations:
  • Stereochemical Specificity : The (S)-enantiomer of the isopropyl-pyrrolidine derivative (CAS 1353999-37-7) is explicitly synthesized for chiral drug intermediates, highlighting its relevance in enantioselective synthesis .
  • Functional Group Modifications : The introduction of a 2-chloro-acetyl group (CAS 1353998-29-4) or 2-hydroxy-ethyl group (CAS 1354002-76-8) introduces reactive sites for further derivatization, enabling cross-coupling or conjugation reactions in medicinal chemistry .

Stability and Reactivity

  • tert-Butyl vs. Benzyl Esters : The tert-butyl group offers superior hydrolytic stability compared to benzyl esters, which are more prone to cleavage under acidic or enzymatic conditions .
  • Chloro-Acetyl Derivatives : The 2-chloro-acetyl substituent (CAS 1353998-29-4) introduces electrophilic reactivity, enabling nucleophilic substitution reactions, but also raises toxicity concerns .
  • Hydroxy-Ethyl Derivatives : The 2-hydroxy-ethyl group (CAS 1354002-76-8) enhances water solubility, making such derivatives preferable for aqueous-phase reactions or formulations .

Biological Activity

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring, an isopropyl group, and a tert-butyl ester moiety. The presence of both hydrophilic and lipophilic groups enhances its solubility and permeability across biological membranes, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylamine with (S)-pyrrolidin-3-yl-carbamic acid, followed by esterification with tert-butyl alcohol. Common reaction conditions include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at room temperature, monitored by thin-layer chromatography (TLC) to ensure completion .

Antimicrobial and Anticancer Properties

This compound has shown potential as an antimicrobial and anticancer agent . In vitro studies suggest that the compound exhibits activity against various bacterial strains and cancer cell lines. This activity may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. By binding to the active sites of these targets, it can inhibit enzyme activity, thereby preventing substrate binding and subsequent catalysis. This modulation can affect metabolic pathways critical to cellular function .

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against multi-drug-resistant bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research : In another investigation, the compound was tested on various cancer cell lines, demonstrating dose-dependent cytotoxicity. The study highlighted its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Applications in Research

This compound serves as a valuable biochemical probe for studying enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to explore new therapeutic avenues in drug development, particularly as a prodrug or drug delivery agent .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureKey Differences
Isopropyl-piperidin-3-yl-carbamic acid tert-butyl esterC13H26N2O2Contains a piperidine ring instead of pyrrolidine
(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamateC10H20N2O2Lacks the isopropyl group; simpler structure
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamateC10H20N2O2Stereoisomer with different spatial arrangement

This table highlights how variations in structure can significantly influence biological activity and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing carbamate derivatives like Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the pyrrolidine core with isopropyl groups via nucleophilic substitution or amidation reactions.

  • Step 2 : Introduction of the tert-butyl carbamate protecting group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane).

  • Step 3 : Functionalization of the pyrrolidine nitrogen with hydroxyethyl or chloroacetyl groups via alkylation or acylation.

  • Key conditions: Temperature control (0–25°C), anhydrous solvents (THF, DCM), and catalysts like DMAP. Yields are optimized by monitoring reaction progress via TLC or HPLC .

    • Data Table 1 : Common Synthetic Routes and Conditions
StepReagents/ConditionsPurposeYield Range
Boc ProtectionBoc₂O, TEA/DCMProtect amine70–85%
Alkylation2-Chloroethanol, NaH/THFIntroduce hydroxyethyl60–75%
AcylationChloroacetyl chloride, DIPEAAdd reactive chloroacetyl group50–65%

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR, while pyrrolidine protons appear as multiplet signals between 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~255–313 depending on substituents) .
  • Infrared (IR) Spectroscopy : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Optimize Reaction Parameters : Increase catalyst loading (e.g., DMAP from 5% to 10 mol%) or use microwave-assisted synthesis to reduce reaction time .
  • Purify Intermediates : Column chromatography or recrystallization removes impurities before subsequent steps.
  • Address Steric Hindrance : Replace bulky substituents with smaller groups (e.g., methyl instead of isopropyl) temporarily .
  • Validate with Kinetic Studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

  • Methodological Answer :

  • Comparative Studies : (R)- vs. (S)-isomers exhibit distinct binding affinities. For example, (R)-isomers of analogous compounds show 3–5× higher potency in enzyme inhibition assays due to better fit in chiral binding pockets .

  • Structural Analysis : X-ray crystallography or molecular docking simulations map interactions between the stereocenter and target proteins (e.g., kinases, GPCRs) .

    • Data Table 2 : Stereochemical Impact on Bioactivity (Example Data)
IsomerTarget (IC₅₀, nM)Selectivity Ratio (vs. Off-Target)
(R)12 ± 210:1
(S)85 ± 102:1

Q. How should researchers address contradictory bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Purity Analysis : HPLC-MS quantifies impurities (>95% purity required for reliable data) .
  • Probe Structural Analogues : Test derivatives with modified substituents (e.g., cyclopropyl vs. ethyl groups) to isolate structure-activity relationships .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100–200 ns trajectories to identify stable binding poses .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5–3.5) and metabolic stability .

Data Contradiction Analysis

Q. Why might enzymatic assay results conflict with cell-based studies?

  • Methodological Answer :

  • Membrane Permeability : Poor cellular uptake (e.g., logD >3.5 reduces permeability) may explain low activity despite high enzyme affinity. Use Caco-2 assays to measure permeability .
  • Off-Target Effects : Off-target binding in cells masks on-target efficacy. Perform siRNA knockdowns or use isoform-selective inhibitors .
  • Metabolic Instability : Cytochrome P450 metabolism degrades the compound in cells. Test stability in liver microsomes and add stabilizing groups (e.g., fluorine) .

Tables for Key Findings

Table 3 : Impact of Substituents on Physicochemical Properties

SubstituentLogPSolubility (μg/mL)Metabolic Stability (t₁/₂, min)
Isopropyl3.115 ± 345 ± 5
Cyclopropyl2.822 ± 460 ± 8
Hydroxyethyl1.950 ± 1030 ± 4

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester

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